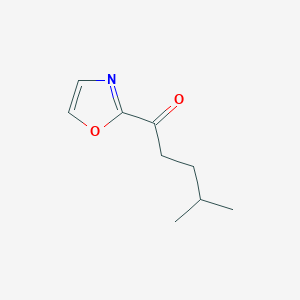

2-(4-Methylvaleryl)oxazole

描述

2-(4-Methylvaleryl)oxazole is a heterocyclic organic compound with the molecular formula C9H13NO2 It features a five-membered oxazole ring, which contains both oxygen and nitrogen atoms, and a 4-methylvaleryl side chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylvaleryl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylvaleryl chloride with 2-aminoethanol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The use of magnetic nanocatalysts has also been explored to improve the eco-friendliness and recyclability of the process .

化学反应分析

Types of Reactions

2-(4-Methylvaleryl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The oxazole ring can participate in substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.

科学研究应用

Biological Activities

The biological activities of 2-(4-Methylvaleryl)oxazole are diverse, making it a subject of interest in medicinal chemistry. Key areas of research include:

- Anticancer Activity : Studies indicate that oxazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low nanomolar range against human tumor cell lines, suggesting potent anticancer properties .

- Antimicrobial Properties : Research has demonstrated that oxazole derivatives possess antimicrobial activities against a range of pathogens. The substitution pattern on the oxazole ring plays a crucial role in determining the efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound is also being explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Research Case Studies

Several studies have investigated the applications of this compound and related compounds:

- Antiproliferative Activity Study : A study evaluated various oxazole derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives had significantly lower IC50 values compared to established anticancer drugs, highlighting their potential as new therapeutic agents .

- Antimicrobial Evaluation : In another study, the antimicrobial efficacy of oxazole derivatives was assessed against multiple bacterial strains. The results showed that some compounds exhibited inhibition zones comparable to or better than standard antibiotics, indicating their potential as novel antimicrobial agents .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of oxazole derivatives revealed favorable absorption and distribution characteristics, suggesting that these compounds could be developed into effective oral medications .

作用机制

The mechanism of action of 2-(4-Methylvaleryl)oxazole involves its interaction with specific molecular targets in biological systems. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Similar Compounds

- 2-(4-Methylpentanoyl)oxazole

- 2-(4-Methylhexanoyl)oxazole

- 2-(4-Methylheptanoyl)oxazole

Uniqueness

2-(4-Methylvaleryl)oxazole is unique due to its specific side chain and the resulting steric and electronic effects. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

生物活性

2-(4-Methylvaleryl)oxazole is a heterocyclic compound characterized by an oxazole ring substituted at the 2-position with a 4-methylvaleryl group. This unique structure contributes to its potential biological activities, making it a candidate for further research in medicinal chemistry. The oxazole moiety is known for its interactions with various biological targets, influencing pathways related to inflammation, microbial resistance, and cancer therapy.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the 4-methylvaleryl group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems.

Biological Activities

Research indicates that compounds containing oxazole rings, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Oxazole derivatives have shown promise as antimicrobial agents. Their ability to interact with microbial enzymes or membranes may inhibit growth or induce cell death.

- Anti-inflammatory Properties : Some studies suggest that oxazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Effects : Preliminary investigations have indicated that this compound may possess antiproliferative activity against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell cycle progression.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes some related oxazole derivatives and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Acetyl-5-methylthiazole | Contains thiazole instead of oxazole | Exhibits different biological activities |

| 2-(Phenyl)oxazole | Substituted at C-2 with a phenyl group | Known for antimicrobial properties |

| 2-(Furfuryl)oxazole | Contains a furan substituent | Potential applications in food chemistry |

| 2-(Benzyl)oxazole | Substituted at C-2 with a benzyl group | Used as a precursor in organic synthesis |

This comparison highlights how structural variations can influence biological activity and chemical reactivity.

Research Findings

Recent studies have focused on the synthesis and evaluation of oxazole derivatives. For instance, investigations into the antiproliferative effects of various oxazole compounds have revealed significant differences in potency against cancer cell lines. In vitro assays often employ the MTT method to assess cell viability after treatment with these compounds.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several oxazole derivatives against human cancer cell lines. The results indicated that certain modifications to the oxazole structure could enhance activity significantly. For example, compounds with electron-withdrawing groups showed increased potency compared to their non-substituted counterparts.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific receptors or enzymes involved in metabolic pathways, leading to altered cellular functions such as apoptosis or inhibition of proliferation.

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-substituted oxazole derivatives, such as 2-(4-Methylvaleryl)oxazole?

- Methodological Answer : The synthesis of 2-substituted oxazoles typically involves cyclization reactions or functionalization of pre-existing oxazole cores. Key approaches include:

- Robinson-Gabriel Synthesis : Cyclodehydration of 2-acylamino ketones using agents like phosphorus oxychloride (POCl₃) to form the oxazole ring .

- Lewis Acid-Catalyzed Reactions : For example, chloromethylation of oxazole using chloromethyl methyl ether and ZnCl₂ as a catalyst, which can be adapted for introducing valeryl groups .

- Cyclization of Amino Ketones : Substituted benzamidoacetophenones cyclize under acidic conditions to yield 2-aryloxazoles, with yields influenced by substituent electronic effects (e.g., nitro groups reduce yields due to electron withdrawal) .

Q. How can researchers characterize the structural and electronic properties of oxazole derivatives?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., C=O, C=N) and hydrogen bonding in oxazole-metal complexes .

- NMR (¹H/¹³C) : Reveals substituent effects on ring electron density and confirms regiochemistry .

- Elemental Analysis : Validates purity and stoichiometry, especially for metal complexes .

- UV-Vis Spectroscopy : Used to study conjugation effects and excited-state behavior (e.g., ESIPT in hydroxyphenyl-oxazoles) .

Q. What are the key considerations in optimizing reaction conditions for oxazole cyclization reactions?

- Methodological Answer :

-

Substituent Effects : Electron-donating groups (e.g., methyl) enhance cyclization yields, while electron-withdrawing groups (e.g., nitro) reduce reactivity (Table 1).

-

Catalyst Selection : Anhydrous AlCl₃ promotes acylaminoacylation in aromatic systems, while POCl₃ is effective for cyclodehydration .

-

Temperature and Solvent : Refluxing in DMSO or concentrated H₂SO₄ improves reaction efficiency .

Table 1 : Cyclization Yields for Substituted Benzamidoacetophenones

Substrate Product Yield (%) α-Benzamidoacetophenone 2,5-Diphenyloxazole 61 α-(4-Nitrobenzamido)acetophenone 2-(4-Nitrophenyl)-5-phenyloxazole Trace

Advanced Research Questions

Q. How do substituents on the oxazole ring influence excited-state intramolecular proton transfer (ESIPT) mechanisms?

- Methodological Answer :

- Benzannulation Effects : Extending π-conjugation at the oxazole moiety (e.g., in hydroxyphenyl-benzoxazoles) increases energy barriers for proton transfer due to altered charge transfer character. Computational modeling (B3LYP/6-31+G(d)) shows non-coplanarity between oxazole and aromatic rings affects ESIPT dynamics .

- Substituent Position : Para-substituents (e.g., methyl) stabilize the keto-enol tautomer, while ortho-substituents may sterically hinder proton transfer .

Q. What computational approaches are effective in modeling electronic transitions and proton transfer dynamics in ESIPT-active oxazole derivatives?

- Methodological Answer :

- DFT/TDDFT : Hybrid functionals (B3LYP, PBE0) accurately reproduce experimental emission energies, while range-separated functionals (CAM-B3LYP) overestimate them .

- Vibrational Analysis : IR frequency calculations assess hydrogen bond strength changes during ESIPT, correlating with experimental Stokes shifts .

- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis quantifies intramolecular charge redistribution in the S₁ state .

Q. How can researchers resolve contradictory data in the synthesis yields of nitro-substituted oxazole derivatives?

- Methodological Answer :

- Electronic Effects : Nitro groups deactivate the oxazole ring, reducing cyclization yields. Alternative routes (e.g., post-synthetic nitration) may improve efficiency .

- Catalyst Screening : Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) can lead to divergent outcomes due to differing mechanistic pathways .

- Purification Strategies : Chromatography or recrystallization (e.g., ethanol/water) isolates trace products from complex mixtures .

Q. Methodological Notes

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability .

- Data Validation : Cross-reference spectroscopic data (e.g., ¹H NMR, IR) with computational predictions to confirm structural assignments .

- Contradiction Management : Use controlled experiments (e.g., substituent scanning) to isolate variables affecting yields or reactivity .

属性

IUPAC Name |

4-methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)3-4-8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBWULJUGUYPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642060 | |

| Record name | 4-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-29-0 | |

| Record name | 4-Methyl-1-(2-oxazolyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。